molecular formula C12H12O2 B8765747 (4-Methoxynaphthalen-2-yl)methanol CAS No. 33295-48-6

(4-Methoxynaphthalen-2-yl)methanol

Cat. No.: B8765747
CAS No.: 33295-48-6
M. Wt: 188.22 g/mol
InChI Key: OMXZTWAMZQABHT-UHFFFAOYSA-N
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Description

(4-Methoxynaphthalen-2-yl)methanol is a naphthalene derivative featuring a methoxy group at the 4-position and a hydroxymethyl group at the 2-position of the naphthalene ring. Its molecular formula is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol (calculated). The compound is typically synthesized through multi-step organic reactions, such as the alkylation or acylation of 4-methoxynaphthalen-2-amine derivatives. For instance, describes a procedure where 4-methoxynaphthalen-2-amine is reacted with 4-chlorobutanoyl chloride to form intermediates like 4-chloro-N-(4-methoxynaphthalen-2-yl)butanamide, which can be cyclized to yield structurally related compounds .

The compound’s polar hydroxymethyl group enhances solubility in polar solvents like methanol, while the methoxy group contributes to its electron-donating properties, influencing reactivity in electrophilic substitution reactions. It is primarily used in pharmaceutical research, such as in the synthesis of dual-acting FFAR1/FFAR4 modulators () or as an intermediate in TRPP3 channel studies ().

Properties

CAS No.

33295-48-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(4-methoxynaphthalen-2-yl)methanol

InChI

InChI=1S/C12H12O2/c1-14-12-7-9(8-13)6-10-4-2-3-5-11(10)12/h2-7,13H,8H2,1H3

InChI Key

OMXZTWAMZQABHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of (4-Methoxynaphthalen-2-yl)methanol with structurally or functionally related naphthalene derivatives, supported by research findings and data.

2-(6-Methoxynaphthalen-2-yl)ethanol

  • Molecular Formula : C₁₃H₁₄O₂
  • Molecular Weight : 202.25 g/mol
  • Key Differences: The ethanol moiety at the 2-position increases hydrophilicity compared to the methanol derivative. Used in synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural similarity to naproxen precursors .
  • Applications : Intermediate in high-yield synthetic routes (95% purity) for pharmaceutical agents .

4-Methoxybenzyl Alcohol

  • Molecular Formula : C₈H₁₀O₂
  • Molecular Weight : 138.16 g/mol
  • Key Differences :
    • Simpler benzene ring structure (vs. naphthalene), reducing steric hindrance and altering electronic properties.
    • Classified as a pharmaceutical intermediate with safety guidelines for handling (e.g., avoidance of prolonged skin contact) .
  • Applications : Widely used in fragrance and drug synthesis .

2-[(4-Methoxynaphthalen-2-yl)amino]-5-nitrobenzoic acid (MONNA)

  • Molecular Formula : C₁₈H₁₄N₂O₅
  • Molecular Weight : 338.32 g/mol
  • Key Differences: Incorporates a nitrobenzoic acid group, enabling use as a chloride channel inhibitor in electrophysiology studies. Demonstrated utility in TRPP3 channel activation assays in Xenopus oocytes .
  • Applications: Critical for blocking endogenous Cl⁻ currents in ion channel research .

(4-Methoxynaphthalen-2-yl)(phenyl)methanol

  • Molecular Formula : C₁₈H₁₆O₂
  • Molecular Weight : 264.32 g/mol
  • Key Differences :
    • Phenyl substitution at the hydroxymethyl position increases lipophilicity and steric bulk.
    • Serves as a building block in medicinal chemistry for combinatorial synthesis (95% purity) .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
(4-Methoxynaphthalen-2-yl)methanol C₁₂H₁₂O₂ 188.22 4-OCH₃, 2-CH₂OH Pharmaceutical intermediates
2-(6-Methoxynaphthalen-2-yl)ethanol C₁₃H₁₄O₂ 202.25 6-OCH₃, 2-CH₂CH₂OH NSAID precursors
4-Methoxybenzyl Alcohol C₈H₁₀O₂ 138.16 4-OCH₃, benzyl-CH₂OH Fragrances, drug synthesis
MONNA C₁₈H₁₄N₂O₅ 338.32 4-OCH₃-naphthalene, nitrobenzoic acid Ion channel inhibition
(4-Methoxynaphthalen-2-yl)(phenyl)methanol C₁₈H₁₆O₂ 264.32 4-OCH₃, 2-C(Ph)OH Combinatorial chemistry

Research Findings and Key Observations

Reactivity: The hydroxymethyl group in (4-Methoxynaphthalen-2-yl)methanol allows for further functionalization, such as oxidation to ketones (e.g., 1-(4-methoxynaphthalen-2-yl)ethan-1-one, ) or participation in nucleophilic substitutions .

Pharmacological Relevance : Derivatives like MONNA () highlight the importance of methoxynaphthalene scaffolds in modulating ion channels, whereas simpler analogs like 4-Methoxybenzyl Alcohol prioritize safety in industrial applications .

Synthetic Challenges : Low yields (e.g., 19.19% in step 2 of ) are common in cyclization reactions of methoxynaphthalene derivatives, necessitating optimization for scale-up .

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